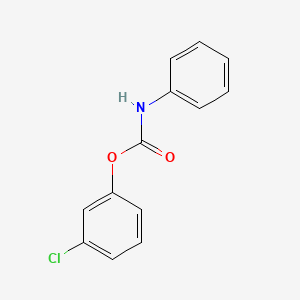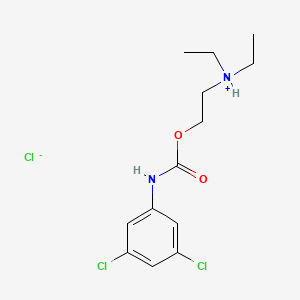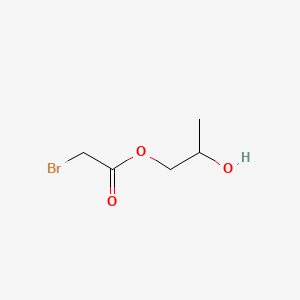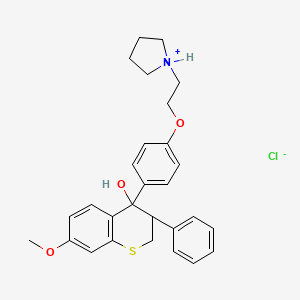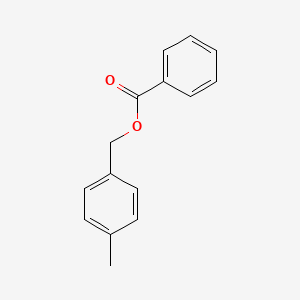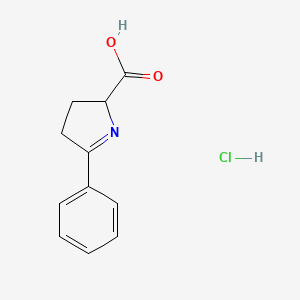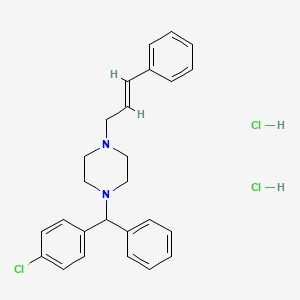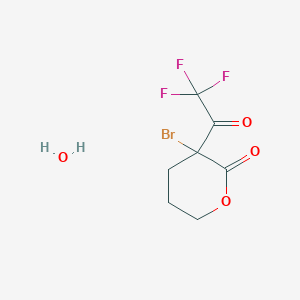
alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is a specialized chemical compound known for its unique structure and reactivity This compound is a derivative of delta-valerolactone, a lactone that is commonly used in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate typically involves the bromination and trifluoroacetylation of delta-valerolactone. The reaction conditions often require the use of bromine and trifluoroacetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the selective addition of the bromo and trifluoroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoroacetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate involves its reactivity with various nucleophiles and electrophiles. The bromo and trifluoroacetyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Gamma-Valerolactone: A structural isomer with different reactivity and applications.
Delta-Valerolactone: The parent compound without the bromo and trifluoroacetyl groups.
Alpha-Bromo-gamma-valerolactone: A similar compound with bromination at a different position.
Uniqueness
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is unique due to the presence of both bromo and trifluoroacetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes.
Properties
Molecular Formula |
C7H8BrF3O4 |
|---|---|
Molecular Weight |
293.03 g/mol |
IUPAC Name |
3-bromo-3-(2,2,2-trifluoroacetyl)oxan-2-one;hydrate |
InChI |
InChI=1S/C7H6BrF3O3.H2O/c8-6(4(12)7(9,10)11)2-1-3-14-5(6)13;/h1-3H2;1H2 |
InChI Key |
NUVITJHQVSQVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)(C(=O)C(F)(F)F)Br.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


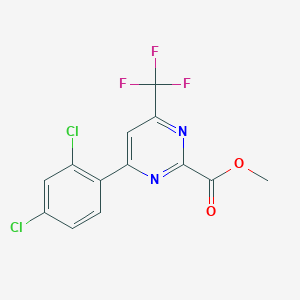
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

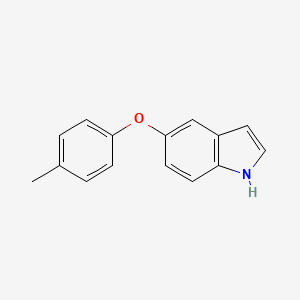

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
